Z-D-Leu-ONp

Description

Propriétés

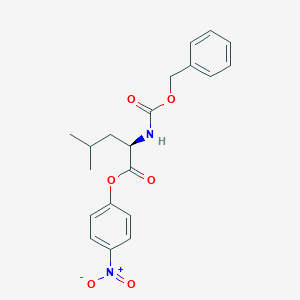

IUPAC Name |

(4-nitrophenyl) (2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-14(2)12-18(21-20(24)27-13-15-6-4-3-5-7-15)19(23)28-17-10-8-16(9-11-17)22(25)26/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALXQWNUXKECJD-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426400 |

Source

|

| Record name | Z-D-Leu-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52235-17-3 |

Source

|

| Record name | Z-D-Leu-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Z-D-Leu-ONp Chromogenic Substrate System

This guide provides a comprehensive technical overview of the Z-D-Leu-ONp substrate system, designed for researchers, scientists, and drug development professionals. We will delve into the molecular mechanics, enzymatic specificity, and practical application of this tool, providing not just protocols, but the causal logic behind them to ensure robust and reproducible results.

The Molecular Architecture and Core Principle

Z-D-Leu-ONp (Nα-Benzyloxycarbonyl-D-Leucine p-nitrophenyl ester) is a synthetic chromogenic substrate designed for the specific detection of certain proteolytic enzymes. Its utility lies in its clever molecular design, which converts an enzymatic cleavage event into a readily quantifiable colorimetric signal.

The molecule consists of three key moieties:

-

Nα-Benzyloxycarbonyl (Z-group): This is a common protecting group used in peptide chemistry. In this context, it caps the N-terminus of the D-leucine, preventing non-specific degradation by exopeptidases and focusing the enzymatic attack on the ester bond.

-

D-Leucine (D-Leu): This is the primary determinant of the substrate's specificity. Most common proteases, such as trypsin and chymotrypsin, are stereospecific for L-amino acids.[1][2] The inclusion of the unnatural D-isomer ensures that this substrate is resistant to cleavage by a wide range of endogenous proteases, thereby minimizing background signal and allowing for the specific study of enzymes that can accommodate D-amino acid residues.

-

p-Nitrophenyl (ONp) Ester: This is the reporter group. The ester linkage to the D-leucine is the target for enzymatic hydrolysis. The intact Z-D-Leu-ONp molecule is colorless. Upon cleavage, it releases p-nitrophenol (PNP).[3][4]

The Mechanism of Action: A Two-Step Signal Generation

The action of Z-D-Leu-ONp is a classic example of a chromogenic assay. The process for signal generation is elegant and direct, proceeding in two distinct stages.

Step 1: Enzymatic Hydrolysis A compatible protease recognizes the D-Leucine residue and catalyzes the hydrolysis of the ester bond linking it to the p-nitrophenyl group. This reaction releases two products: Nα-Benzyloxycarbonyl-D-Leucine and p-nitrophenol. At this stage, the released p-nitrophenol is largely in its protonated, colorless form, especially if the reaction is carried out at or near neutral pH.[5]

Step 2: Chromophore Development The released p-nitrophenol undergoes a pH-dependent color change. In solutions with an alkaline pH (typically >8.0), the phenolic proton dissociates, yielding the p-nitrophenolate anion.[5][6][7] This anion exhibits a strong, stable yellow color, with a maximum absorbance peak around 400-405 nm.[5][6][8] The intensity of this yellow color is directly proportional to the amount of p-nitrophenol released, and therefore, to the activity of the enzyme.

Caption: The two-step mechanism of Z-D-Leu-ONp action.

Enzymatic Specificity: The Critical Role of D-Leucine

The primary value of Z-D-Leu-ONp lies in its resistance to common proteases. Serine proteases like chymotrypsin preferentially cleave after large hydrophobic residues such as Leucine, but their specificity is almost exclusively limited to L-isomers.[1][9][10] This stereospecificity is dictated by the precise three-dimensional architecture of the enzyme's active site, often referred to as the S1 pocket, which has evolved to bind L-amino acid side chains.[2][11]

Therefore, Z-D-Leu-ONp is an ideal substrate for identifying and characterizing proteases with unusual or non-canonical specificities, such as:

-

Certain bacterial or fungal proteases.

-

Engineered enzymes with altered substrate preferences.

-

Enzymes where stereospecificity is less stringent.

Using this substrate allows researchers to screen for specific enzymatic activities in complex biological samples (e.g., cell lysates, environmental samples) with a high signal-to-noise ratio, as the background proteolysis from common L-specific proteases is effectively eliminated.

A Self-Validating Experimental Protocol

This protocol is designed as a self-validating system for a 96-well microplate kinetic assay. The inclusion of specific controls is mandatory to ensure the trustworthiness of the data.

A. Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 8.5.

-

Causality: The alkaline pH is crucial. It ensures that as p-nitrophenol is released, it is immediately converted to the yellow p-nitrophenolate anion, allowing for a continuous kinetic reading.[12] A pH of 8.5 provides a good balance between promoting color development and maintaining the stability and activity of many proteases.

-

-

Substrate Stock Solution: 100 mM Z-D-Leu-ONp in DMSO.

-

Causality: DMSO is used to dissolve the hydrophobic substrate. This high-concentration stock allows for minimal addition to the aqueous assay buffer, preventing solvent effects on enzyme activity. Store protected from light at -20°C.

-

-

Enzyme Solution: Prepare a dilution series of your enzyme in cold Assay Buffer immediately before use.

-

Causality: Enzymes should be kept on ice and diluted immediately prior to the assay to prevent degradation and loss of activity.

-

-

Positive Control: A known protease that cleaves Z-D-Leu-ONp (if available).

-

Negative Control: Assay Buffer without enzyme.

-

Inhibitor Control (Optional): A known inhibitor of the target enzyme.

B. Experimental Workflow

Sources

- 1. Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. purdue.edu [purdue.edu]

- 3. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]

- 4. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phavi.umcs.pl [phavi.umcs.pl]

- 6. researchgate.net [researchgate.net]

- 7. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neb.com [neb.com]

- 9. Substrate specificity of the chymotrypsin-like protease in secretory granules isolated from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Z-D-Leu-ONp: A Technical Guide to its Application as a Protease Substrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-carbobenzyloxy-D-leucine p-nitrophenyl ester (Z-D-Leu-ONp) is a synthetic chromogenic substrate used in the characterization of specific proteases. This in-depth technical guide provides a comprehensive overview of Z-D-Leu-ONp, its primary protease targets, and detailed protocols for its use in enzyme kinetics and inhibitor screening. By elucidating the underlying principles of its application, this guide empowers researchers to effectively integrate Z-D-Leu-ONp into their workflows for studying proteases with D-amino acid specificity, a unique and increasingly important area of research.

Introduction to Z-D-Leu-ONp: Structure and Principle of Action

Z-D-Leu-ONp is a derivative of the D-isomer of leucine, an amino acid with a hydrophobic side chain. The molecule is chemically modified at both its N-terminus and C-terminus. The N-terminus is protected by a benzyloxycarbonyl (Z) group, which can influence substrate binding to the active site of a protease. The C-terminus is esterified with p-nitrophenol (ONp), a key feature that allows for the colorimetric detection of enzymatic activity.

The fundamental principle of using Z-D-Leu-ONp as a protease substrate lies in the enzymatic cleavage of the ester bond linking the D-leucine to the p-nitrophenol. Upon hydrolysis by a suitable protease, the colorless substrate releases p-nitrophenol, which, under alkaline conditions, forms the p-nitrophenolate ion. This ion exhibits a distinct yellow color and has a strong absorbance at a wavelength of approximately 405-420 nm. The rate of p-nitrophenol release is directly proportional to the enzymatic activity, enabling a continuous and quantitative measurement of the protease's catalytic efficiency.

The Primary Protease Target: D-stereospecific Aminopeptidase from Ochrobactrum anthropi

While many proteases exhibit a strong preference for L-amino acids, a notable exception is the D-stereospecific aminopeptidase from the bacterium Ochrobactrum anthropi.[1][2] This enzyme has been shown to be active towards peptides containing D-amino acids at the N-terminus, as well as D-amino acid amides and esters.[1]

The D-aminopeptidase from Ochrobactrum anthropi displays a strict D-stereospecificity, making it an ideal candidate for assays utilizing Z-D-Leu-ONp.[1] Research has demonstrated its ability to hydrolyze various D-amino acid derivatives, with a preference for peptides over amino acid arylamides or amides.[1][2] This insight is crucial for experimental design, suggesting that while Z-D-Leu-ONp is a viable substrate, peptides containing D-leucine at the N-terminus might be cleaved with even greater efficiency.

Kinetic Parameters: An Insight from a Close Analog

| Substrate | Km (mM) | Vmax (U/mg) |

| D-alanine-p-nitroanilide | 0.65 | Value not specified |

Table 1: Kinetic parameters for the hydrolysis of D-alanine-p-nitroanilide by D-aminopeptidase from Ochrobactrum anthropi. The Vmax is not explicitly stated in the reference but the enzyme is reported to be highly active on this substrate.[2]

The Km value of 0.65 mM for D-alanine-p-nitroanilide suggests a moderate affinity of the enzyme for this type of substrate.[2] It is important for researchers to experimentally determine the specific Km and Vmax for Z-D-Leu-ONp with their protease of interest to ensure accurate kinetic analysis and inhibitor screening.

Experimental Protocol: A Step-by-Step Guide to a Protease Assay Using Z-D-Leu-ONp

This protocol provides a general framework for a colorimetric protease assay using Z-D-Leu-ONp. It is essential to optimize the conditions for each specific enzyme.

Materials

-

Z-D-Leu-ONp substrate

-

Protease of interest (e.g., purified D-aminopeptidase)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Solvent for substrate (e.g., DMSO or ethanol)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Assay Workflow

Caption: A generalized workflow for a protease assay using Z-D-Leu-ONp.

Detailed Steps

-

Prepare a stock solution of Z-D-Leu-ONp: Dissolve the substrate in a suitable organic solvent like DMSO to a concentration of 10 mM.

-

Prepare the assay buffer: A common buffer for D-aminopeptidase is 50 mM Tris-HCl at pH 8.0.[1] The optimal pH should be determined for the specific protease being studied.

-

Prepare the enzyme solution: Dilute the protease to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Set up the reaction in a 96-well plate:

-

Add the assay buffer to each well.

-

Add the enzyme solution to the appropriate wells. Include a control well with buffer but no enzyme to measure the rate of non-enzymatic substrate hydrolysis.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the components to equilibrate.

-

-

Initiate the reaction: Add the Z-D-Leu-ONp stock solution to each well to a final concentration typically ranging from 0.1 to 2 mM. The final concentration of the organic solvent should be kept low (e.g., <5%) to avoid affecting enzyme activity.

-

Measure the absorbance: Immediately begin monitoring the increase in absorbance at 405 nm using a microplate reader. Readings can be taken kinetically (e.g., every 30 seconds for 10-30 minutes) or as an endpoint measurement after a fixed incubation time.

-

Data analysis:

-

Subtract the rate of absorbance change in the no-enzyme control from the rate of the enzyme-containing samples.

-

Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol at the specific pH, c is the concentration, and l is the path length. The molar extinction coefficient of p-nitrophenol is pH-dependent and should be determined under the assay conditions.

-

For kinetic analysis, plot the initial reaction velocities against a range of substrate concentrations to determine Km and Vmax using Michaelis-Menten kinetics.

-

Other Potential Proteases and Considerations

Chymotrypsin

Chymotrypsin is a well-characterized serine protease that preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids, such as leucine.[3] However, chymotrypsin typically exhibits a high degree of stereospecificity for L-amino acids. Therefore, it is unlikely to be significantly active on Z-D-Leu-ONp. Any observed activity would likely be several orders of magnitude lower than with the corresponding L-isomer substrate.

Other Serine and Cysteine Proteases

The specificity of proteases can be complex and is not solely determined by the P1 residue. The N-terminal protecting group (Z-group) and the leaving group (ONp) can also influence substrate binding and catalysis. While most common proteases are specific for L-amino acids, it is not inconceivable that some may exhibit promiscuous activity towards D-isomers, particularly under non-physiological conditions or with certain mutations. Therefore, when screening for novel protease activities, Z-D-Leu-ONp could serve as a useful tool to identify enzymes with unusual stereospecificity.

Conclusion

Z-D-Leu-ONp is a valuable tool for the study of proteases with a specificity for D-amino acids, most notably the D-stereospecific aminopeptidase from Ochrobactrum anthropi. Its chromogenic nature allows for a straightforward and continuous assay of enzyme activity. This guide provides the foundational knowledge and a practical protocol for researchers to effectively utilize Z-D-Leu-ONp in their investigations of protease function and in the discovery of novel enzyme inhibitors. As the importance of D-amino acids in biological systems becomes increasingly recognized, the utility of substrates like Z-D-Leu-ONp in elucidating the roles of their metabolizing enzymes will continue to grow.

References

- Asano, Y., Nakazawa, A., Kato, Y., & Kondo, K. (1989). Properties of a Novel D-stereospecific Aminopeptidase From Ochrobactrum Anthropi. Journal of Biological Chemistry, 264(24), 14233-14239.

- Asano, Y., & Kato, Y. (1988). D-Aminopeptidase from Ochrobactrum anthropi. Methods in Enzymology, 46, 593-598.

- Fanuel, L., et al. (1999). Two new aminopeptidases from Ochrobactrum anthropi active on D-alanyl-p-nitroanilide. Cellular and Molecular Life Sciences, 55(10), 1367-1374.

- Gilles, A. M., et al. (2002). The DmpA aminopeptidase from Ochrobactrum anthropi LMG7991 is the prototype of a new terminal nucleophile hydrolase family. The FEBS Journal, 269(18), 4647-4656.

- Vanhove, M., et al. (1998). Specificity inversion of Ochrobactrum anthropi D-aminopeptidase to a D,D-carboxypeptidase with new penicillin binding activity by directed mutagenesis. Proceedings of the National Academy of Sciences, 95(17), 9869-9874.

-

ResearchGate. (n.d.). Kinetic parameters for hydrolysis of the various p- nitrophenyl esters by purified EstOF4. Retrieved from [Link]

- Ono, S., Shosenji, H., & Yamada, K. (1981). Enantioselectively catalyzed hydrolysis of p-nitrophenyl esters of N-protected L or D-amino acids by optically active hydroxamic acid and dipeptides. Tetrahedron Letters, 22(25), 2391-2394.

-

RSC Publishing. (n.d.). Chemical Science. Retrieved from [Link]

- PubMed. (2021). A non-peptide probe for detecting chymotrypsin activity based on protection-deprotection strategy in living systems.

- Bodanszky, M., & du Vigneaud, V. (1959). A method of synthesis of long peptide chains using a p-nitrophenyl ester intermediate. Journal of the American Chemical Society, 81(21), 5688-5691.

- Komeil, D., et al. (2014). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and Environmental Microbiology, 80(10), 3163-3172.

- Kis, K., et al. (2013). Comparison of trypsin and chymotrypsin from the viscera of anchovy, Engraulis japonica. Food Chemistry, 136(3-4), 1188-1194.

- Eisenfuhr, F., & Kula, M. R. (1973).

- Cottrell, G. S., et al. (2018). Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms. British Journal of Pharmacology, 175(1), 123-137.

- Goldberg, A. L., & Waxman, L. (1985). Selectivity of intracellular proteolysis: protein substrates activate the ATP-dependent protease (La). Journal of Biological Chemistry, 260(22), 12029-12034.

- Mao, Q., & Walde, P. (1991). Substrate Effects on the Enzymatic Activity of Alpha-Chymotrypsin in Reverse Micelles.

- Vinogradov, D. V., et al. (2006). Functional mechanics of the ATP-dependent Lon protease- lessons from endogenous protein and synthetic peptide substrates. The Journal of Biological Chemistry, 281(32), 22775-22785.

-

Nirasawa, S., et al. (1999). Comparison of the kinetic parameters for the substrate Leu-NA Data are... ResearchGate. Retrieved from [Link]

-

Glycosynth. (n.d.). o-Nitrophenol (ONP substrates). Retrieved from [Link]

Sources

- 1. Properties of a novel D-stereospecific aminopeptidase from Ochrobactrum anthropi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pu-toyama.ac.jp [pu-toyama.ac.jp]

- 3. A non-peptide probe for detecting chymotrypsin activity based on protection-deprotection strategy in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Handling and Storage of Z-D-Leu-ONp Powder

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Z-D-Leu-ONp, or N-α-Cbz-D-Leucine p-nitrophenyl ester, is a chromogenic substrate essential for the kinetic analysis of various proteases. Its utility in the laboratory is predicated on its purity, stability, and proper handling. This guide provides a comprehensive overview of the fundamental principles and practices for the safe and effective management of Z-D-Leu-ONp powder, ensuring the integrity of experimental outcomes and the safety of laboratory personnel.

Core Characteristics of Z-D-Leu-ONp

Understanding the intrinsic properties of Z-D-Leu-ONp is the foundation for its appropriate handling. A summary of its key chemical identifiers is presented below.

| Property | Value |

| CAS Number | 52235-17-3 |

| Molecular Formula | C₂₀H₂₂N₂O₆ |

| Molecular Weight | 386.4 g/mol |

| Appearance | White to off-white solid powder |

| Storage Temperature | 2-8°C |

Prudent Handling and Personal Protective Equipment (PPE)

While specific toxicological data for Z-D-Leu-ONp is not extensively documented, its chemical nature as a p-nitrophenyl ester and its fine powder form necessitate cautious handling to minimize exposure. The primary degradation product, p-nitrophenol, is known to be harmful if swallowed, in contact with skin, or if inhaled. Therefore, adopting a conservative approach to safety is paramount.

Essential PPE includes:

-

Gloves: Chemical-resistant gloves, such as nitrile, are mandatory to prevent dermal contact.

-

Eye Protection: Safety glasses or goggles should be worn to protect against airborne particles.

-

Lab Coat: A standard laboratory coat is required to protect personal clothing from contamination.

-

Respiratory Protection: When handling larger quantities or if there is a risk of generating dust, a properly fitted respirator is recommended.

All handling of Z-D-Leu-ONp powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to mitigate the risk of inhalation.

Storage and Stability: Preserving Reagent Integrity

The stability of Z-D-Leu-ONp is critical for obtaining reproducible experimental results. Improper storage can lead to degradation, compromising the substrate's reactivity and leading to inaccurate kinetic measurements.

Optimal Storage Conditions:

-

Temperature: Z-D-Leu-ONp powder should be stored in a refrigerator at 2-8°C.[1]

-

Moisture: The compound is susceptible to hydrolysis. Therefore, it is crucial to store it in a tightly sealed container in a dry environment. The use of desiccants within the storage container is a recommended practice.

-

Light: To prevent potential photodegradation, storage in an amber or opaque vial is advised.

Logical Flow for Maintaining Z-D-Leu-ONp Stability:

Caption: Workflow for maintaining the stability of Z-D-Leu-ONp.

Reconstitution and Solution Preparation: A Step-by-Step Protocol

The accurate preparation of Z-D-Leu-ONp solutions is a critical step in any enzymatic assay. Due to its susceptibility to hydrolysis, solutions should ideally be prepared fresh for each experiment.

Recommended Solvents:

Z-D-Leu-ONp is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is also soluble in ethanol.[2] The choice of solvent will depend on the specific requirements of the enzymatic assay and the tolerance of the enzyme to the solvent.

Protocol for Reconstitution:

-

Equilibration: Allow the vial of Z-D-Leu-ONp powder to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

-

Solvent Addition: Add the desired volume of a suitable organic solvent (e.g., DMSO) to the vial to create a concentrated stock solution.

-

Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved.

-

Aliquoting and Storage: For long-term use, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C. This minimizes freeze-thaw cycles which can degrade the compound.

Application in Enzymatic Assays: A Methodological Overview

Z-D-Leu-ONp is a valuable tool for characterizing protease activity. The enzymatic cleavage of the ester bond releases p-nitrophenol, a chromophore that can be quantified spectrophotometrically.

Principle of the Assay:

The enzymatic hydrolysis of Z-D-Leu-ONp results in the formation of Z-D-Leucine and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a strong absorbance at approximately 405-420 nm. The rate of increase in absorbance is directly proportional to the rate of the enzymatic reaction.

Experimental Workflow for a Protease Assay:

Caption: A generalized workflow for a protease assay using Z-D-Leu-ONp.

Degradation, Incompatibilities, and Disposal

Degradation Pathways:

The primary degradation pathway for Z-D-Leu-ONp is hydrolysis of the p-nitrophenyl ester bond, which can be accelerated by exposure to moisture and alkaline pH. Thermal degradation and photodegradation are also potential concerns, underscoring the importance of proper storage.[3]

Known Incompatibilities:

Avoid strong oxidizing agents, strong acids, and strong bases, as these can promote the degradation of the compound.

Waste Disposal:

The disposal of Z-D-Leu-ONp and its associated waste must be conducted in accordance with institutional and local regulations for chemical waste.

-

Solid Waste: Unused or expired Z-D-Leu-ONp powder should be disposed of as chemical waste.

-

Liquid Waste: Solutions containing Z-D-Leu-ONp and its degradation product, p-nitrophenol, should be collected in a designated hazardous waste container. Do not dispose of these solutions down the drain.

-

Contaminated Materials: All materials that have come into contact with Z-D-Leu-ONp, such as pipette tips and vials, should be disposed of as solid chemical waste.

Conclusion

The reliable and safe use of Z-D-Leu-ONp powder in a research setting is contingent upon a thorough understanding of its chemical properties and the implementation of meticulous handling and storage practices. By adhering to the principles outlined in this guide, researchers can ensure the integrity of their experiments, generate high-quality data, and maintain a safe laboratory environment.

References

-

Pharmaffiliates. Z-D-Leu-onp. [Link]

-

Enzyme Development Corporation. Protease Assay (PC). [Link]

-

ResearchGate. Elastase Inhibition Assay with Peptide Substrates – An Example for the Limited Comparability of in vitro Results. [Link]

-

YouTube. Sigma's Non-Specific Protease Activity Assay l Protocol Preview. [Link]

-

Aladdin. Z-D-Leu-onp. [Link]

-

MDPI. Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. [Link]

-

ResearchGate. Research on thermal degradation process of p-nitrophenol-based polybenzoxazine. [Link]

-

PMC. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. [Link]

-

ScienceDirect. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. [Link]

-

Lone Star Hazmat. Safety Protocols and Practices for Handling Hazardous Waste Disposal. [Link]

-

Amanote. (PDF) Enzymatic Degradation of P-Nitrophenyl Esters. [Link]

-

PubMed. Perspectives on testing for toxic agents. [Link]

-

ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

David Publishing. Comparison of Photochemical and Thermal Degradation of Poly (Lactic Acid) Doped by Nanosilver. [Link]

-

Elabscience. Z-Pro-D-Leu (E-PP-2100). [Link]

Sources

Methodological & Application

calculating enzyme activity with Z-D-Leu-ONp substrate

Application Note & Protocol

Quantitative Determination of Protease Activity Using the Chromogenic Substrate Z-D-Leu-ONp

Principle of the Assay

The measurement of enzyme activity is fundamental to biochemical research, drug discovery, and diagnostics.[1] This application note provides a comprehensive protocol for the continuous spectrophotometric measurement of protease activity using N-benzyloxycarbonyl-D-leucine p-nitrophenyl ester (Z-D-Leu-ONp).

This assay is predicated on a straightforward enzymatic reaction. The target protease recognizes and cleaves the ester bond in the Z-D-Leu-ONp substrate. This cleavage event liberates p-nitrophenol (pNP), a chromophore that exhibits a distinct yellow color in solution under neutral to alkaline conditions.[2][3] The intact substrate, Z-D-Leu-ONp, is essentially colorless. The rate of pNP formation, monitored by the increase in absorbance at approximately 405-410 nm, is directly proportional to the enzyme's activity.[1][3]

The relationship between the measured absorbance and the concentration of the product (pNP) is defined by the Beer-Lambert Law, a cornerstone of spectrophotometric analysis.[4][5]

The Beer-Lambert Law: A = εcl

Where:

-

A is the absorbance (unitless), measured by the spectrophotometer.[5]

-

ε (epsilon) is the molar extinction coefficient of the substance (p-nitrophenol), a constant that defines how strongly the substance absorbs light at a specific wavelength (units: M⁻¹cm⁻¹).[5]

-

c is the concentration of the substance in solution (units: Molarity, M).[6]

-

l is the path length of the light through the sample, typically determined by the cuvette or microplate well dimensions (usually 1 cm).[5][6]

By monitoring the change in absorbance over time (ΔA/min), we can precisely calculate the reaction velocity and, subsequently, the enzyme's activity.

Figure 1. Enzymatic cleavage of Z-D-Leu-ONp substrate.

Materials and Reagents

| Reagent/Material | Recommended Specifications | Storage |

| Assay Buffer | 50 mM Tris-HCl, pH 7.5, 100 mM NaCl | 4°C |

| Enzyme Solution | Purified enzyme or biological sample in a suitable buffer | -20°C or -80°C |

| Enzyme Dilution Buffer | Assay Buffer or as recommended for the specific enzyme | 4°C |

| Substrate Stock | Z-D-Leu-ONp, 100 mM in DMSO | -20°C (Protect from light) |

| p-Nitrophenol (pNP) Std. | p-Nitrophenol, 10 mM in DMSO | -20°C (Protect from light) |

| Stop Solution | 1 M Na₂CO₃ (for endpoint assays or standard curve) | Room Temperature |

| Instrumentation | UV/Vis Spectrophotometer or Microplate Reader | N/A |

| Labware | 96-well clear, flat-bottom microplates; quartz cuvettes | N/A |

Experimental Protocols

Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl): Prepare a 1 M Tris-HCl stock solution and adjust the pH to 7.5 at room temperature. Add NaCl to the final desired concentration.

-

Substrate Stock Solution (100 mM Z-D-Leu-ONp): Dissolve the substrate in 100% DMSO. Store in small aliquots at -20°C, protected from light and moisture to prevent degradation.

-

p-Nitrophenol (pNP) Standard Stock (10 mM): Accurately weigh and dissolve p-nitrophenol (MW = 139.11 g/mol ) in 100% DMSO.[9] This stock will be used to create a standard curve to convert absorbance values to molar concentrations.

-

Enzyme Working Solution: On the day of the experiment, thaw the enzyme stock on ice. Prepare serial dilutions in cold Assay Buffer to the desired concentrations. Keep the enzyme on ice at all times.

-

Scientist's Note: The optimal enzyme concentration should result in a linear rate of product formation for at least 10-15 minutes. This must be determined empirically by testing a range of enzyme concentrations.

-

Protocol 1: Generating a p-Nitrophenol (pNP) Standard Curve

Purpose: To determine the molar extinction coefficient (ε) of pNP under your specific assay conditions and to validate the linear range of detection. This is a critical quality control step.[9]

-

Prepare a 1 mM working stock of pNP by diluting the 10 mM stock in Assay Buffer.

-

In a 96-well plate, prepare a dilution series of pNP ranging from 0 to 100 µM. A typical setup is shown below. Add Assay Buffer first, then the pNP working stock.

| Well | Assay Buffer (µL) | 1 mM pNP (µL) | Final pNP Conc. (µM) |

| 1-3 | 198 | 2 | 10 |

| 4-6 | 196 | 4 | 20 |

| 7-9 | 192 | 8 | 40 |

| 10-12 | 188 | 12 | 60 |

| 13-15 | 184 | 16 | 80 |

| 16-18 | 180 | 20 | 100 |

| 19-21 | 200 | 0 | 0 (Blank) |

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from all other measurements.

-

Plot the corrected Absorbance (A₄₀₅) on the y-axis versus the pNP concentration (in Molarity) on the x-axis.

-

Perform a linear regression analysis. The slope of this line is the product of the molar extinction coefficient (ε) and the path length (l).[10] If the path length is 1 cm, the slope equals ε.

Protocol 2: Kinetic Enzyme Activity Assay

Purpose: To measure the initial rate of reaction (V₀) by continuously monitoring the change in absorbance over time.

-

Setup: Add the following reagents to the wells of a 96-well plate. Prepare a master mix of buffer and substrate to minimize pipetting errors.

| Component | Test Wells (µL) | Negative Control (µL) |

| Assay Buffer | 170 | 180 |

| Substrate (e.g., 20 mM) | 10 | 10 |

| Enzyme Solution | 20 | 0 |

| Total Volume | 200 | 200 |

-

Equilibration: Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 3-5 minutes to ensure temperature stability.[11]

-

Initiate Reaction: Add 20 µL of the Enzyme Solution to the test wells to start the reaction. Mix briefly by gentle shaking.

-

Data Acquisition: Immediately begin reading the absorbance at 405 nm every 30-60 seconds for a period of 15-30 minutes.

-

Analysis: For each enzyme concentration, plot Absorbance vs. Time (in minutes). Identify the initial linear portion of the curve and determine the slope. This slope is the rate of reaction (V₀) in units of ΔA/min.[12]

Figure 2. General workflow for the kinetic enzyme assay.

Data Analysis and Calculations

The goal is to convert the raw rate of absorbance change (ΔA/min) into a meaningful measure of enzyme activity, typically expressed as specific activity (µmol/min/mg).[13]

Step 1: Determine the Molar Extinction Coefficient (ε)

From your pNP standard curve, use the equation of the line (y = mx + c):

-

Absorbance = (slope * Concentration) + intercept

-

The slope represents ε * l. If your path length l is not 1 cm, you must account for it. For most 96-well plate readers and a 200 µL volume, the path length can be approximated or measured. For this example, we assume l = 1 cm.

-

Therefore, ε = slope (in units of M⁻¹cm⁻¹).

-

A literature value for pNP is often cited around 18,000 M⁻¹cm⁻¹ under alkaline conditions, but it is best practice to determine it experimentally under your exact buffer conditions.[3][14]

Step 2: Calculate the Rate of Product Formation (V₀)

From the kinetic assay data, determine the initial linear rate of absorbance increase.

-

Rate (V₀) = ΔA/min

Step 3: Convert Rate to Molarity/min

Using the Beer-Lambert Law, convert the rate from ΔA/min to concentration/min.

-

Rate (M/min) = (ΔA/min) / (ε * l)

Step 4: Calculate Enzyme Activity (Units/mL)

An enzyme "Unit" is often defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.[3]

-

Calculate activity in the well (µmol/min):

-

Activity (µmol/min) = Rate (M/min) * Reaction Volume (L) * 1,000,000 (µmol/mol)

-

Example: For a 200 µL reaction volume (0.0002 L): Activity = Rate (M/min) * 0.0002 * 10^6

-

-

Calculate activity in the enzyme stock (Units/mL):

-

Account for the volume of enzyme added to the well.

-

Activity (Units/mL) = [Activity in well (µmol/min) / Volume of Enzyme Added (mL)]

-

Example: If you added 20 µL (0.02 mL) of enzyme: Activity = [Activity in well / 0.02]

-

Step 5: Calculate Specific Activity (Units/mg)

Specific activity relates enzyme activity to the total amount of protein, providing a measure of enzyme purity.[13][15]

-

Determine the protein concentration of your enzyme stock (e.g., via Bradford or BCA assay) in mg/mL.

-

Calculate Specific Activity:

-

Specific Activity (Units/mg) = Activity (Units/mL) / Protein Concentration (mg/mL)

-

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| High Background Signal | - Substrate is degrading spontaneously. | - Prepare fresh substrate stock. Protect from light. Check buffer pH; high pH can accelerate hydrolysis. |

| No or Low Activity | - Enzyme is inactive or inhibited. - Incorrect assay conditions (pH, temp). - Substrate concentration too low. | - Use a fresh enzyme dilution. - Verify buffer pH and reaction temperature. - Increase substrate concentration. |

| Non-linear Reaction Rate | - Substrate depletion. - Enzyme concentration too high. - Enzyme instability. | - Lower the enzyme concentration. - Ensure you are analyzing the initial linear phase of the reaction. - Check enzyme stability in the assay buffer over the time course. |

| Precipitation in Well | - Substrate or compound insolubility. | - Ensure final DMSO concentration is within acceptable limits. - Check the solubility of all components in the final assay buffer. |

References

-

Shetab-Boushehri, S. V. (2021). Employment of Beer-Lambert equation in calculation of enzyme activity. YouTube. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

-

ChromogenicSubstrates.com. (n.d.). Enzyme Kinetics. Retrieved from [Link]

-

Shop Genomics. (2025). Beer Lambert Law Example: A Step-by-Step How-To Guide. Retrieved from [Link]

-

Lee, S. H., et al. (2017). Process of chromogenic enzyme substrate assay. ResearchGate. Retrieved from [Link]

-

JoVE. (2022). Carbohydrate-Degrading Enzymes-Novel Insoluble Chromogenic Substrate Assay Kits l Protocol Preview. YouTube. Retrieved from [Link]

-

MyAssays. (n.d.). Kinetics Data Analysis - Enzyme Kinetics. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. Retrieved from [Link]

-

Biology LibreTexts. (2025). 3: Activity 1-3 - Beer's Law Spectrophotometric Analysis. Retrieved from [Link]

-

ResearchGate. (2016). Can someone help with a method for preparing P-Nitrophenol standard curve?. Retrieved from [Link]

-

ChromogenicSubstrates.com. (n.d.). Kinetic Tables. Retrieved from [Link]

-

O'Mealey, G. (2021). Enzyme Kinetics Data Analysis. YouTube. Retrieved from [Link]

-

University of North Georgia. (n.d.). SPECTROPHOTOMETRY AND THE BEER-LAMBERT LAW. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). The Beer-Lambert Law and Spectrophotometric Analysis. Retrieved from [Link]

-

Zhang, Y., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. SpringerLink. Retrieved from [Link]

-

Shimadzu. (2024). Measurement of Enzyme Kinetics by UV-Visible Spectroscopy and Advanced Calculations. Retrieved from [Link]

-

Klappa, P. (2020). Calculating the specific activity of an enzyme. YouTube. Retrieved from [Link]

-

biologyexams4u. (2023). How to Calculate Specific Activity of an Enzyme? Enzymology. YouTube. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neb.com [neb.com]

- 4. m.youtube.com [m.youtube.com]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. shopgenomics.com [shopgenomics.com]

- 7. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 8. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. stevesopenlab.org [stevesopenlab.org]

- 11. rsc.org [rsc.org]

- 12. jascoinc.com [jascoinc.com]

- 13. youtube.com [youtube.com]

- 14. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Z-D-Leu-ONp Concentration for Enzyme Assays

Prepared by the Senior Application Science Team

Welcome to our dedicated guide for researchers, scientists, and drug development professionals working with the chromogenic substrate, N-α-carbobenzyloxy-D-leucine p-nitrophenyl ester (Z-D-Leu-ONp). The accuracy and reproducibility of your enzyme kinetics data depend critically on the proper optimization of substrate concentration. This guide provides in-depth, field-proven insights into this process, moving beyond simple step-by-step instructions to explain the causality behind key experimental choices.

Our goal is to equip you with the expertise to design self-validating assays, troubleshoot common issues, and interpret your results with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the use of Z-D-Leu-ONp.

Q1: What is Z-D-Leu-ONp and for which enzymes is it a substrate?

Z-D-Leu-ONp is a synthetic chromogenic substrate used to assay the activity of certain proteases and esterases. The "Z" represents a carbobenzyloxy protecting group on the amine of the amino acid, and "ONp" stands for p-nitrophenyl ester. The core of the substrate is a D-leucine residue. It is crucial to recognize that most common proteases (e.g., trypsin, chymotrypsin) are specific for L-amino acids. Therefore, Z-D-Leu-ONp is designed for enzymes that exhibit specificity for D-amino acids, which are less common but are found in various biological contexts, including bacterial cell walls and certain peptide antibiotics. Always confirm your enzyme's stereospecificity before beginning your experiments.

Q2: What is the principle of the enzyme assay?

The assay is based on a straightforward spectrophotometric measurement. The substrate, Z-D-Leu-ONp, is colorless.[1][2] When acted upon by a suitable enzyme, the ester bond is hydrolyzed. This cleavage releases the N-protected D-leucine and, more importantly, p-nitrophenol (pNP).[3][4] In an alkaline environment, pNP is converted to the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance maximum around 405-420 nm.[5][6][7] The rate of increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction.[2]

Q3: How do I prepare and store the Z-D-Leu-ONp stock solution?

p-Nitrophenyl esters like Z-D-Leu-ONp often have poor solubility in purely aqueous buffers.

-

Solvent Choice: Prepare a high-concentration stock solution (e.g., 10-100 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture to prevent degradation and spontaneous hydrolysis.[3]

-

Assay Consideration: When preparing your working solutions, be mindful of the final concentration of the organic solvent in the assay. Most enzymes tolerate a final concentration of 1-5% DMSO, but this must be empirically verified. Always include the same final solvent concentration in your "no enzyme" control.

Q4: At what wavelength should I measure the product formation?

The absorbance spectrum of the product, p-nitrophenol (pNP), is highly dependent on pH.[4][8]

-

Under acidic or neutral conditions (pH < 7), pNP is protonated and has an absorbance maximum near 317-320 nm.[5][9]

-

Under alkaline conditions (pH > 8), pNP deprotonates to form the p-nitrophenolate ion, which absorbs maximally at 400-405 nm.[4][5]

For maximum sensitivity, it is common to either run the entire assay at a moderately alkaline pH (if the enzyme is active and stable there) or to stop the reaction by adding a strong base (e.g., 1 M NaOH or Na₂CO₃), which simultaneously halts enzymatic activity and maximizes the chromogenic signal of the product.[3][10]

Section 2: Troubleshooting Guide

Direct answers to specific issues you may encounter during your experiments.

Q1: My reaction progress curve is linear for only a very short time before it flattens out. What's happening?

This typically indicates that the reaction is proceeding too quickly, leading to rapid substrate depletion or product inhibition.

-

Causality: According to Michaelis-Menten kinetics, the reaction rate is only linear (zero-order) when the substrate concentration is well above the Kₘ and less than 10-15% of the initial substrate has been consumed. If the rate is too fast, you quickly fall out of this range.

-

Solution: The most straightforward solution is to reduce the concentration of your enzyme.[11] Perform a dilution series of your enzyme stock (e.g., 2-fold, 5-fold, 10-fold dilutions) while keeping the substrate concentration fixed. The goal is to find an enzyme concentration that results in a steady, linear rate for a practical duration (e.g., 10-30 minutes), allowing for accurate measurements.[11]

Q2: At very high concentrations of Z-D-Leu-ONp, my reaction rate decreases. Is this substrate inhibition?

Yes, this phenomenon is a classic sign of substrate inhibition, also known as the "hook effect".

-

Causality: Substrate inhibition is a common kinetic behavior, occurring in approximately 25% of all known enzymes.[12] It happens when two substrate molecules bind to the enzyme simultaneously, often forming a non-productive or "dead-end" E-S-S complex that blocks or slows product formation.[12][13] Instead of reaching a stable Vmax, the velocity peaks and then declines as the substrate concentration continues to increase.

-

Solution: If you observe substrate inhibition, you must identify the optimal substrate concentration that gives the peak velocity before the inhibitory effect begins. The working concentration for your assay should be at or slightly below this peak. Operating at concentrations deep into the inhibitory range will lead to an underestimation of the true maximal activity of your enzyme.

Q3: My substrate is precipitating when I add it to the assay buffer. How can I fix this?

This is a solubility issue, common with hydrophobic substrates like Z-D-Leu-ONp.

-

Causality: The substrate's solubility limit in the aqueous assay buffer has been exceeded. This is often exacerbated by lower temperatures.

-

Solutions:

-

Check Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is sufficient to maintain solubility but not high enough to inhibit the enzyme. You may need to test a range (e.g., 1% to 10%).

-

Modify Buffer: In some cases, the inclusion of non-ionic detergents (e.g., 0.01% Triton X-100) or BSA (0.1%) can help maintain the solubility of both the substrate and the enzyme.[11]

-

Warm the Buffer: Gently warming the assay buffer to the reaction temperature before adding the substrate stock can sometimes help.

-

Lower Substrate Concentration: If the above steps fail, you may be forced to work at a lower substrate concentration that is within its solubility limit.

-

Q4: My "no enzyme" control shows a significant increase in absorbance over time. Why?

This indicates spontaneous, non-enzymatic hydrolysis of the substrate.

-

Causality: Ester bonds, particularly activated ones like p-nitrophenyl esters, can be susceptible to hydrolysis in aqueous buffers, a process that can be accelerated by pH extremes or high temperatures.

-

Solutions:

-

Buffer pH: Ensure your assay buffer pH is not excessively alkaline, as this will accelerate hydrolysis.

-

Fresh Substrate: Prepare fresh working dilutions of your substrate from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.

-

Data Correction: Always run a "no enzyme" control for every substrate concentration you test. The rate observed in this control must be subtracted from the rate of your enzyme-catalyzed reaction to determine the true enzymatic velocity.

-

Section 3: Experimental Protocols & Data Presentation

Protocol 1: Determining the Molar Extinction Coefficient (ε) of pNP

Before any kinetic analysis, you must determine the molar extinction coefficient of the product, pNP, under your specific final assay conditions. This value is essential for converting absorbance units (AU/min) into molar concentration units (M/s).

Steps:

-

Prepare a series of known concentrations of pNP (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in your final assay buffer (including any stopping reagent, if used).

-

Measure the absorbance of each standard solution at the chosen wavelength (e.g., 405 nm).

-

Plot Absorbance vs. pNP Concentration (in M).

-

Perform a linear regression. The slope of this line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert law (A = εcl).[5]

Protocol 2: Determining Kₘ and Vmax to Find the Optimal Z-D-Leu-ONp Concentration

This experiment is the core of the optimization process. The goal is to find the Michaelis constant (Kₘ), which is the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax).

Workflow Diagram: Michaelis-Menten Kinetics

Caption: Workflow for determining enzyme kinetic parameters.

Step-by-Step Methodology:

-

Prepare Reagents:

-

Prepare a 2X stock of your enzyme at a concentration determined to give a slow, linear rate (see Troubleshooting Q1).

-

Prepare a series of 2X Z-D-Leu-ONp concentrations in assay buffer. A good starting range is logarithmic, from 0.1 µM to 2 mM, to cover a wide range and pinpoint the Kₘ.

-

-

Set up the Assay Plate:

-

In a 96-well plate, add 50 µL of each 2X substrate concentration in triplicate.

-

Include a "no enzyme" control for each substrate concentration.

-

-

Initiate the Reaction:

-

Start the reaction by adding 50 µL of the 2X enzyme stock to each well, bringing the final volume to 100 µL and all concentrations to 1X.

-

For controls, add 50 µL of assay buffer instead of the enzyme stock.

-

-

Measure and Analyze:

-

Immediately place the plate in a spectrophotometer pre-heated to the desired temperature.

-

Measure the absorbance at 405 nm every 30-60 seconds for 15-30 minutes.

-

For each substrate concentration, calculate the initial velocity (V₀) from the slope of the linear portion of the absorbance vs. time plot. Convert this from AU/min to M/s using your predetermined molar extinction coefficient.

-

Subtract the rate of the "no enzyme" control from the enzymatic rate.

-

-

Determine Kinetic Parameters:

-

Plot V₀ on the y-axis versus substrate concentration [S] on the x-axis.

-

Use a non-linear regression software (e.g., GraphPad Prism, R) to fit the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Kₘ + [S]). This will provide the most accurate values for Kₘ and Vmax.[14]

-

Data Summary Table:

| [Z-D-Leu-ONp] (µM) | Initial Velocity (V₀) (µM/s) |

| 1 | 0.05 |

| 5 | 0.23 |

| 10 | 0.40 |

| 25 | 0.71 |

| 50 | 0.95 |

| 100 | 1.20 |

| 200 | 1.35 |

| 400 | 1.45 |

| 800 | 1.48 |

| (Note: This is example data for illustrative purposes only.) |

Based on the determined Kₘ, the optimal Z-D-Leu-ONp concentration for standard assays (e.g., inhibitor screening) should be between 5x and 10x the Kₘ value . This ensures the enzyme is nearly saturated (operating at >83% of Vmax), making the measured velocity sensitive to changes in enzyme activity (i.e., inhibition) rather than fluctuations in substrate concentration.

Section 4: Advanced Concepts & Visualizations

Understanding Michaelis-Menten vs. Substrate Inhibition

It is critical to distinguish between normal saturation kinetics and substrate inhibition, as it dictates the optimal substrate concentration.

Conceptual Diagram: Kinetic Profiles

Caption: A decision tree for troubleshooting common assay issues.

References

- SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. (n.d.). Umcs.

-

Gao, W., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. SpringerPlus, 5(1), 1776. Retrieved from [Link]

-

Wang, F., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Journal of Chemistry, 2021, 6650451. Retrieved from [Link]

-

Rojas-Saborío, L., & Acevedo-Morantes, M. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Uniciencia, 34(2), 34-47. Retrieved from [Link]

-

Substrate inhibition in bioreactors. (n.d.). Wikipedia. Retrieved from [Link]

-

Prokop, Z., et al. (2017). Substrate inhibition by the blockage of product release and its control by tunnel engineering. Chemical Science, 8(5), 3646-3656. Retrieved from [Link]

-

A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. (2019). Methods in Molecular Biology, 1959, 115-131. Retrieved from [Link]

-

ortho-Nitrophenyl-β-galactoside. (n.d.). Wikipedia. Retrieved from [Link]

-

Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader. (2016). Analytical Biochemistry, 511, 60-62. Retrieved from [Link]

-

Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. (n.d.). Agilent. Retrieved from [Link]

-

In enzyme kinetics does this signify substrate inhibition or product inhibition? (2014). ResearchGate. Retrieved from [Link]

-

Substrate versus inhibitor dynamics of P-glycoprotein. (2013). Proteins, 81(9), 1593-1605. Retrieved from [Link]

-

How do I optimize the amount of enzyme in an assay? (2013). ResearchGate. Retrieved from [Link]

-

Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. (2015). Journal of Food Science and Technology, 52(8), 4788-4797. Retrieved from [Link]

-

ONPG. (n.d.). Biocompare. Retrieved from [Link]

-

Kinetic Parameters for -Galactosidases from L. reuteri L103 and L461 for the Hydrolysis of Lactose and o-Nitrophenyl -D-Galactopyranoside (oNPG). (n.d.). ResearchGate. Retrieved from [Link]

-

ONPG – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Understanding activity-stability tradeoffs in biocatalysts by enzyme proximity sequencing. (2024). bioRxiv. Retrieved from [Link]

-

Relation between ONP absorption at 420nm and concentration (used for calculation of β-Galactosidase activity). (n.d.). BioNumbers. Retrieved from [Link]

-

A Machine Learning Approach for Efficient Selection of Enzyme Concentrations and Its Application for Flux Optimization. (2021). Metabolites, 11(7), 444. Retrieved from [Link]

-

Single time-point analysis of product and substrate inhibition. (2013). Analytical Biochemistry, 441(2), 143-148. Retrieved from [Link]

-

Which substrate you can recommend to use in β-galactosidase inhibition assay? (2016). ResearchGate. Retrieved from [Link]

Sources

- 1. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]

- 2. Relation between ONP absorption at 420nm and - Generic - BNID 105140 [bionumbers.hms.harvard.edu]

- 3. neb.com [neb.com]

- 4. scielo.sa.cr [scielo.sa.cr]

- 5. phavi.umcs.pl [phavi.umcs.pl]

- 6. biocompare.com [biocompare.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

Granzyme B Activity Assay Technical Support Center: Troubleshooting Interference from Biological Samples

Welcome to the Technical Support Center for Granzyme B (GzmB) activity assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common interferences encountered when measuring GzmB activity in complex biological samples. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

This resource is structured in a question-and-answer format to directly address the challenges you may face, ensuring the integrity and accuracy of your data.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the chromogenic/fluorogenic Granzyme B assay?

The assay quantifies the proteolytic activity of Granzyme B, a serine protease crucial for inducing apoptosis in target cells.[1][2] It utilizes a synthetic peptide substrate that mimics the natural cleavage site of GzmB. This substrate is conjugated to a reporter molecule: either a chromophore like p-nitroaniline (pNA) or a fluorophore like 7-amino-4-trifluoromethylcoumarin (AFC).

-

Chromogenic Assay (e.g., Ac-IEPD-pNA): In its uncleaved state, the substrate is colorless. When GzmB cleaves the peptide bond after the aspartic acid (D) residue, it releases pNA, which is yellow. The rate of color development, measured by absorbance at ~405 nm, is directly proportional to the GzmB activity.[3]

-

Fluorogenic Assay (e.g., Ac-IEPD-AFC): The intact substrate is non-fluorescent. Upon cleavage by GzmB, the AFC fluorophore is liberated, emitting a fluorescent signal (typically Ex/Em = 380/500 nm).[4][5] The rate of fluorescence increase corresponds to GzmB activity.

Q2: I'm not using a "Z-D-Leu-ONp" substrate. What is the correct terminology?

The term "Z-D-Leu-ONp" is not standard for Granzyme B assays. GzmB has a strong preference for cleaving after aspartic acid (Asp or D) residues.[2][6] Therefore, specific peptide sequences are required. The most common substrates are:

-

Ac-IETD-pNA (Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-nitroanilide)

-

Boc-AAD-s-Bzl (tert-Butoxycarbonyl-Alanyl-Alanyl-Aspartyl-thiobenzyl ester)[3]

-

Ac-IETD-AFC (Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-amino-4-trifluoromethylcoumarin)[1][4]

It is critical to use the correct substrate nomenclature when reporting your methods.

Q3: Can I use the same substrate for both human and mouse Granzyme B?

Not always reliably. While human and mouse GzmB are highly homologous, there are key differences in amino acids that influence substrate binding.[7] Some substrates, like Boc-AAD-s-Bzl, are cleaved with similar efficiency by both human and mouse GzmB. However, other common substrates, such as Ac-IEPD-pNA, are hydrolyzed much less efficiently by mouse GzmB.[3] Always validate your substrate with the species of interest or use a substrate confirmed to be effective for both.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Abnormally High Background Signal

You observe a high signal in your negative control wells (e.g., buffer only, or sample without enzyme) or an unexpectedly high baseline reading in all wells.

Q4: My "no-enzyme" control has high absorbance/fluorescence. What's causing this?

High background can obscure the true signal from GzmB activity and is often caused by one of the following:

-

Sample Matrix Interference: Biological samples like serum, plasma, and cell lysates can contain endogenous substances that interfere with the readout.

-

Colored Compounds: Hemolyzed serum (red from hemoglobin) or icteric/jaundiced serum (yellow/brown from bilirubin) can directly absorb light in the 405 nm range, mimicking the pNA signal.[8]

-

Autofluorescent Compounds: Samples may contain molecules (e.g., NADH, riboflavins) that fluoresce at similar wavelengths to AFC, creating a false signal.[9]

-

-

Substrate Autohydrolysis: The substrate may be unstable under your assay conditions (e.g., non-optimal pH, high temperature) and spontaneously break down, releasing the chromophore or fluorophore without enzymatic activity.[10]

-

Reagent Contamination: Buffers or water may be contaminated with microbes that produce interfering enzymes.

Workflow for Diagnosing and Mitigating High Background

This workflow helps systematically identify and resolve the source of high background signal.

Caption: Using inhibitors to validate GzmB-specific activity.

Detailed Protocols for Issue 2

Protocol 2: Using Protease Inhibitors for Specificity Testing

-

Prepare Samples: Aliquot your biological sample into at least three sets of wells.

-

Add Inhibitors:

-

Set 1 (Total Activity): Add an equal volume of assay buffer.

-

Set 2 (GzmB Activity): Add a broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) or a specific caspase-3/7 inhibitor (e.g., Z-DEVD-FMK) to a final concentration of 20-50 µM. [2] * Set 3 (Inhibitor Control): Add a specific GzmB inhibitor (e.g., Ac-IEPD-CHO) to confirm the signal is from GzmB or a similar protease. [11]3. Pre-Incubate: Incubate the plate for 15-30 minutes at 37°C to allow the inhibitors to bind to their target enzymes.

-

-

Initiate Reaction: Add the GzmB substrate (e.g., Ac-IETD-AFC) to all wells.

-

Measure: Read the plate kinetically.

Interpreting the Results:

-

If the signal in Set 2 is significantly lower than in Set 1 , it indicates substantial caspase activity was contributing to your signal. The value from Set 2 is the more accurate measure of direct GzmB activity.

-

If the signal in Set 2 is similar to Set 1 , it suggests that caspase interference is minimal in your sample under these conditions.

Issue 3: Low or No Signal Detected

You expect GzmB activity in your sample, but the signal is at or near background levels.

Q6: My sample should be positive, but I'm not getting a signal. What could be wrong?

-

Endogenous Inhibitors: Biological samples, particularly cell lysates and some sera, contain natural inhibitors of Granzyme B. The most prominent is the serine protease inhibitor SerpinB9 (PI-9) , which can bind to and irreversibly inactivate GzmB.

-

Suboptimal Assay Conditions: The pH, temperature, or ionic strength of your assay buffer may not be optimal for GzmB activity. The optimal pH for GzmB is typically between 7.5 and 8.5.

-

Enzyme Instability: GzmB may have been degraded during sample collection, processing, or storage. Repeated freeze-thaw cycles are particularly detrimental. [6]* Incorrect Substrate Concentration: The substrate concentration might be too low, falling well below the Michaelis constant (Km) of the enzyme, leading to a very slow reaction rate.

Protocol 3: Troubleshooting Low Signal

-

Run a Positive Control: Always include a positive control of recombinant active Granzyme B. [6]If the positive control works but your sample does not, the problem lies within your sample. If the positive control fails, the issue is with your reagents or protocol.

-

Optimize Sample Dilution: Endogenous inhibitors can be diluted out. Perform a serial dilution of your sample. You may observe a "bell-shaped" curve where the activity first increases as the inhibitor is diluted, then decreases as the enzyme itself is diluted.

-

Check Sample Handling: Ensure samples were processed quickly, kept on ice, and stored at -80°C in single-use aliquots to avoid freeze-thaw cycles. [5]4. Verify Assay Conditions: Confirm your assay buffer pH is optimal. Ensure the incubation temperature is correct (typically 37°C). [4][12]

References

-

AMSBIO. (n.d.). Granzyme B Activity Fluorometric Assay Kit. AMSBIO. Retrieved from [Link]

-

Anaspec. (n.d.). SensoLyte® 520 Granzyme B Activity Assay Kit. AnaSpec. Retrieved from [Link]

-

Hillgene Biopharma. (n.d.). Instructions for Use of Human Granzyme B ELISA Detection Kit. Hillgene. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Granzyme B (Human) Colorimetric ELISA Detection Kit. BPS Bioscience. Retrieved from [Link]

- Harris, J. L., et al. (1998). Biological significance of granzyme B P4-P2 substrate specificity. Journal of Biological Chemistry.

- Harris, J. L., et al. (1998). Definition and redesign of the extended substrate specificity of granzyme B. The Journal of biological chemistry, 273(42), 27364–27373.

- Kaiserman, D., et al. (2007). Human and murine granzyme B exhibit divergent substrate preferences. The Journal of cell biology, 176(4), 435–444.

-

ResearchGate. (2016). Assay for protease screening in cell lysates? ResearchGate. Retrieved from [Link]

- Biancotto, A., et al. (2018). Effects of serum and plasma matrices on multiplex immunoassays. Cytokine, 110, 243-251.

- Sutton, V. R., et al. (2000). Initiation of Apoptosis by Granzyme B Requires Direct Cleavage of Bid, but Not Direct Granzyme B–mediated Caspase Activation. The Journal of Experimental Medicine, 192(10), 1403-1414.

- Mahrus, S., & Craik, C. S. (2014). A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl. Journal of visualized experiments : JoVE, (93), 52097.

- Van der Veken, P., et al. (2011). Conservation of the Extended Substrate Specificity Profiles Among Homologous Granzymes Across Species. Molecular & Cellular Proteomics, 10(9), M111.008433.

- Valera, E., et al. (2014).

-

IHC World. (2025). Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. IHC World. Retrieved from [Link]

- D'Agrosa, E., et al. (2019). In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation.

- Roy, I., et al. (2000). Development of a fluorescence immunoassay for measurement of paclitaxel in human plasma. Journal of immunological methods, 241(1-2), 11-21.

-

Wikipedia. (n.d.). ortho-Nitrophenyl-β-galactoside. Wikipedia. Retrieved from [Link]

-

Advanced Cell Diagnostics. (n.d.). RNAscope Troubleshooting Guide and FAQ. Advanced Cell Diagnostics. Retrieved from [Link]

- Sonunday, M. (2001). Interference in autoanalyzer analysis. The Indian journal of clinical biochemistry : IJCB, 16(2), 226–229.

- Sinha, P., & Gossrau, R. (1984). Fluorescence detection of proteases with AFC, AMC and MNA peptides using isoelectric focusing. The Histochemical journal, 16(11), 1235–1239.

- Tate, J., & Ward, G. (2004). Interferences in quantitative immunochemical methods. Biochemia medica, 14(1-2), 14-31.

- Thorne, N., et al. (2012). Interference with Fluorescence and Absorbance. Assay Guidance Manual.

- Ismail, A. A. (2017). Interferences in Immunoassay. The Clinical biochemist. Reviews, 38(2), 79–92.

- Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of medicinal chemistry, 58(5), 2091–2113.

Sources

- 1. scbt.com [scbt.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. content.abcam.com [content.abcam.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Human and murine granzyme B exhibit divergent substrate preferences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interference in autoanalyzer analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. content.abcam.com [content.abcam.com]

- 12. anaspec.com [anaspec.com]

how to correct for spontaneous hydrolysis of Z-D-Leu-ONp

Technical Support Center: Z-D-Leu-ONp Assays

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals using the chromogenic substrate Z-D-Leu-ONp (Nα-Benzyloxycarbonyl-D-leucine p-nitrophenyl ester). Here, we address the common challenge of spontaneous, non-enzymatic substrate hydrolysis and provide robust, field-proven methods to ensure the accuracy and integrity of your kinetic data.

Frequently Asked Questions (FAQs)

Q1: What is Z-D-Leu-ONp and why is its spontaneous hydrolysis a concern?

Z-D-Leu-ONp is a synthetic substrate used to measure the activity of certain proteases and esterases. It belongs to the class of p-nitrophenyl (pNP) esters.[1] The enzymatic reaction cleaves the ester bond, releasing p-nitrophenol (pNP), a chromophore that appears yellow under alkaline conditions and can be quantified by measuring its absorbance at approximately 405-410 nm.[2]

The primary concern is that the ester bond in Z-D-Leu-ONp, like other p-nitrophenyl esters, is susceptible to non-enzymatic hydrolysis by water, a process known as spontaneous or autohydrolysis.[3][4] This reaction also produces the pNP chromophore, creating a background signal that is indistinguishable from the signal generated by your enzyme. If not properly accounted for, this background will lead to a significant overestimation of the true enzymatic activity.

Q2: What are the primary factors that influence the rate of spontaneous hydrolysis?

The rate of spontaneous hydrolysis is highly dependent on the chemical environment. The two most critical factors you must control in your assay are:

-

pH: The rate of hydrolysis of p-nitrophenyl esters increases significantly with pH.[5] This is due to the increased concentration of hydroxide ions (OH⁻), which act as a nucleophile and attack the ester's carbonyl carbon, leading to cleavage.[6] Assays performed at neutral or alkaline pH (pH > 7) will exhibit a more pronounced background rate.

-

Temperature: Like most chemical reactions, the rate of spontaneous hydrolysis increases with temperature.[7] Running assays at elevated temperatures to enhance enzyme activity can also inadvertently accelerate the background reaction.

Buffer composition can also play a role, although it is typically less dominant than pH and temperature.

Troubleshooting Guide: High Background Signal

Issue: The rate of pNP formation in my no-enzyme control is too high, compromising my assay window.

A high background rate reduces the signal-to-background ratio of your assay, making it difficult to detect true, low-level enzymatic activity. Here are the steps to diagnose and mitigate this issue.

-

Confirm the Source: First, ensure the signal is from hydrolysis and not a contaminated reagent. Run a "buffer + substrate" control with no enzyme. If the absorbance increases over time, you are observing spontaneous hydrolysis.

-

Optimize Assay pH: This is the most effective solution.

-

Action: Evaluate your enzyme's pH-activity profile. If the enzyme retains sufficient activity at a lower pH, consider running the assay under more acidic conditions (e.g., shifting from pH 8.0 to pH 7.0 or 6.5) to suppress the background hydrolysis.[5]

-

Causality: By lowering the pH, you decrease the concentration of hydroxide ions, which are the primary drivers of spontaneous hydrolysis, thereby slowing the background reaction rate.[6]

-

-

Adjust Assay Temperature:

-

Action: Determine the lowest practical temperature at which your enzyme still provides a robust signal. Avoid unnecessarily high temperatures.

-

Causality: Reducing the thermal energy of the system slows the kinetics of both the enzymatic and non-enzymatic reactions, but it can often reduce the background rate to a more manageable level.[7]

-

-

Substrate Stock Preparation and Handling:

-

Action: Prepare your Z-D-Leu-ONp stock solution in an anhydrous (water-free) organic solvent like DMSO or DMF. Store it in small aliquots, protected from moisture, at -20°C or -80°C. On the day of the experiment, add the substrate stock to the aqueous assay buffer immediately before starting the reaction.

-

Causality: This practice minimizes the time the substrate is exposed to the aqueous environment before the assay begins, preventing premature hydrolysis in your stock or pre-mixed solutions.

-

Core Protocol: Correcting for Spontaneous Hydrolysis

The fundamental principle for obtaining accurate enzymatic data is to measure the rate of spontaneous hydrolysis under identical experimental conditions and subtract it from the total observed rate. This is achieved by running a parallel "no-enzyme" control .[8][9][10]

Experimental Workflow Diagram

Sources

- 1. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-Solids Processing of Palmaria palmata for Feed Applications: Effects of Alkaline Autoclaving and Sequential Enzymatic Treatment | MDPI [mdpi.com]

- 9. Enzyme Experiments | BioNinja [old-ib.bioninja.com.au]

- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Support Center: Z-D-Leu-ONp Assay Troubleshooting

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Z-D-Leu-ONp (Nα-Z-d-Leucine-p-nitrophenyl ester) assay. This guide is designed to help you troubleshoot a common yet complex issue: nonlinear reaction kinetics. Achieving a linear, steady-state rate is crucial for accurately determining enzyme activity and inhibitor efficacy. This document provides a structured approach, from initial checks to in-depth experimental diagnostics, to help you identify and resolve the root causes of nonlinearity in your assay data.

Part 1: Frequently Asked Questions & First-Line Troubleshooting

This section addresses the most common issues that lead to nonlinear kinetics. Start here to quickly diagnose and potentially solve your problem.

Q1: My reaction starts fast but then quickly slows down, causing the progress curve to flatten. What's the most likely cause?

This is a classic sign of either substrate depletion or an issue with your enzyme concentration. In an ideal kinetic assay, the reaction rate is constant over the measurement period, which requires that the concentration of the enzyme is the limiting factor, not the substrate.[1][2]

-